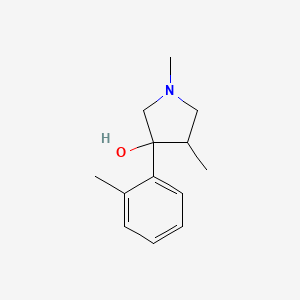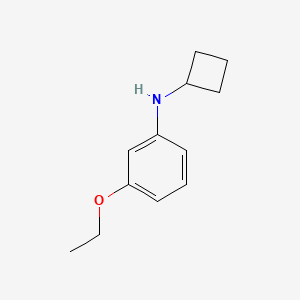
N-cyclobutyl-3-ethoxyaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclobutyl-3-ethoxyaniline is an organic compound with the molecular formula C12H17NO It is a derivative of aniline, where the amino group is substituted with a cyclobutyl group and an ethoxy group is attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclobutyl-3-ethoxyaniline can be achieved through several methodsThe reaction conditions typically involve the use of a base such as sodium hydride or potassium carbonate to facilitate the substitution and etherification processes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Catalysts and solvents are carefully selected to ensure the scalability and cost-effectiveness of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
N-cyclobutyl-3-ethoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to the aniline form.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation and nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can regenerate the aniline derivative. Substitution reactions can introduce various functional groups onto the benzene ring .
Applications De Recherche Scientifique
N-cyclobutyl-3-ethoxyaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of N-cyclobutyl-3-ethoxyaniline involves its interaction with specific molecular targets. The cyclobutyl and ethoxy groups can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The pathways involved may include inhibition of enzymatic activity or modulation of receptor signaling .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-cyclobutyl-3-methoxyaniline: Similar structure but with a methoxy group instead of an ethoxy group.
N-cyclopropyl-3-ethoxyaniline: Similar structure but with a cyclopropyl group instead of a cyclobutyl group.
N-cyclobutyl-4-ethoxyaniline: Similar structure but with the ethoxy group at the para position.
Uniqueness
N-cyclobutyl-3-ethoxyaniline is unique due to the specific positioning of the cyclobutyl and ethoxy groups, which can influence its chemical reactivity and biological activity. The combination of these substituents provides distinct properties compared to other similar compounds .
Propriétés
Formule moléculaire |
C12H17NO |
|---|---|
Poids moléculaire |
191.27 g/mol |
Nom IUPAC |
N-cyclobutyl-3-ethoxyaniline |
InChI |
InChI=1S/C12H17NO/c1-2-14-12-8-4-7-11(9-12)13-10-5-3-6-10/h4,7-10,13H,2-3,5-6H2,1H3 |
Clé InChI |
ILNOEGXUKQAQBO-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=CC(=C1)NC2CCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl N-methyl-N-{6-methyl-1-oxaspiro[4.5]decan-3-yl}carbamate](/img/structure/B13238990.png)
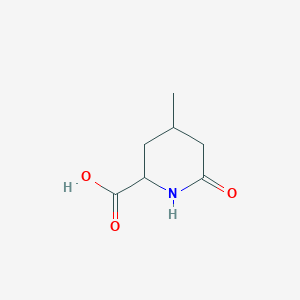

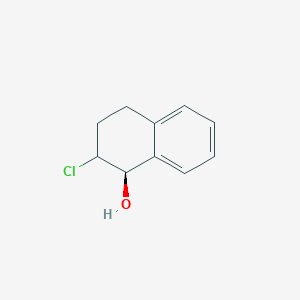
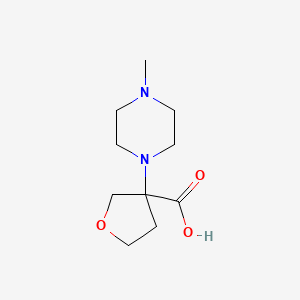
![(Butan-2-yl)[1-(4-chlorophenyl)propyl]amine](/img/structure/B13239025.png)
![2-{[2-(Methylsulfanyl)phenyl]methoxy}acetic acid](/img/structure/B13239028.png)
![1-[4-(4-Methyl-1H-pyrazol-3-yl)phenyl]ethan-1-one](/img/structure/B13239034.png)
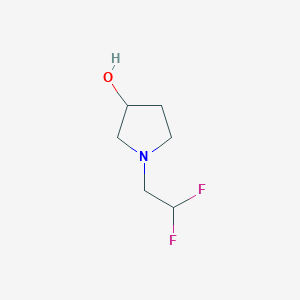
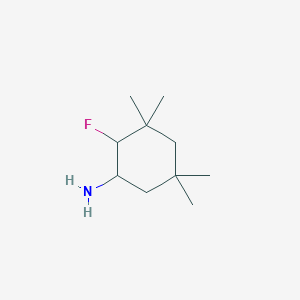
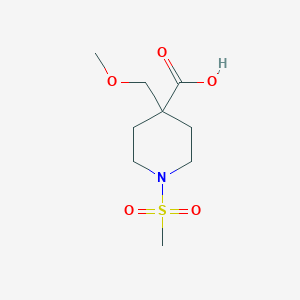

![2-Methyl-2-{[(4-methylphenyl)methyl]amino}propane-1,3-diol](/img/structure/B13239075.png)
